
3-(3-Bromoprop-1-YN-1-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
propargyl bromide phenol , has the chemical formula C9H7BrO. It consists of a phenol ring (benzene with a hydroxyl group) attached to a propargyl (alkyne) group via a bromine atom . This compound is a colorless liquid and is notable for its lachrymatory effect (similar to tear gas) due to its irritant properties.
Preparation Methods
a. Synthetic Routes
There are several synthetic routes to prepare 3-(3-Bromoprop-1-yn-1-yl)phenol. One common method involves the reaction of phenol with propargyl bromide (HC≡CCH2Br) in the presence of a base (such as potassium hydroxide or sodium hydroxide). The bromine atom from propargyl bromide replaces the hydrogen atom on the phenol ring, resulting in the desired product.
b. Industrial Production
While industrial-scale production methods may vary, the synthesis typically follows the same principles as the laboratory-scale route. Optimization for yield, safety, and cost-effectiveness is essential.
Chemical Reactions Analysis
3-(3-Bromoprop-1-yn-1-yl)phenol can undergo various reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) to form new derivatives.
Reduction Reactions: Reduction of the alkyne group can yield different products.
Oxidation Reactions: Oxidation of the phenol moiety can lead to phenolic compounds with different functional groups.
Common reagents include strong bases (for substitution), reducing agents (for reduction), and oxidizing agents (for oxidation).
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: As a versatile building block for creating more complex molecules.
Medicinal Chemistry: It may serve as a starting point for drug development due to its unique structure.
Biological Studies: Researchers explore its effects on cellular pathways and potential therapeutic targets.
Mechanism of Action
The exact mechanism by which 3-(3-Bromoprop-1-yn-1-yl)phenol exerts its effects depends on the context. It could involve interactions with enzymes, receptors, or other biomolecules. Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
While 3-(3-Bromoprop-1-yn-1-yl)phenol is unique, similar compounds include other halogenated phenols and alkynes. These compounds may have distinct reactivity and applications.
Properties
Molecular Formula |
C9H7BrO |
|---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
3-(3-bromoprop-1-ynyl)phenol |
InChI |
InChI=1S/C9H7BrO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,6H2 |
InChI Key |
PKNJTTBSBMCSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C#CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


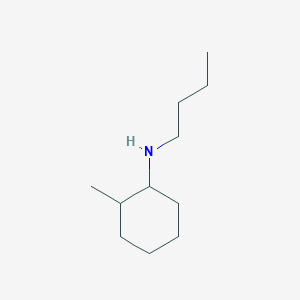
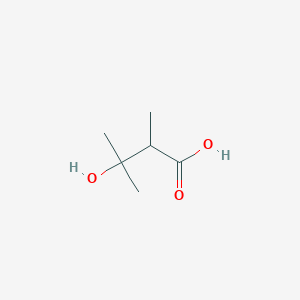
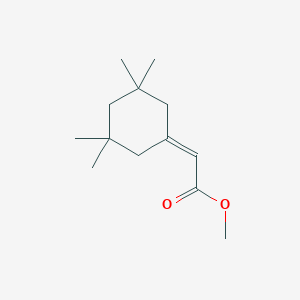

![1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13272032.png)
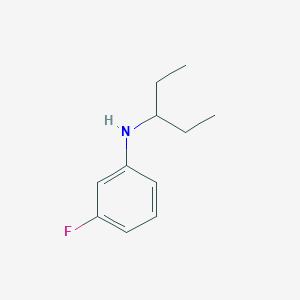
![4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13272041.png)
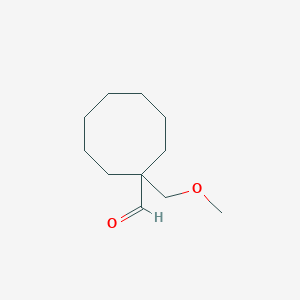

![5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine](/img/structure/B13272061.png)
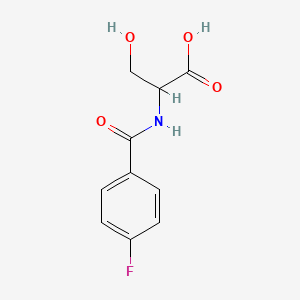
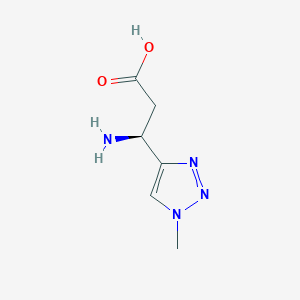
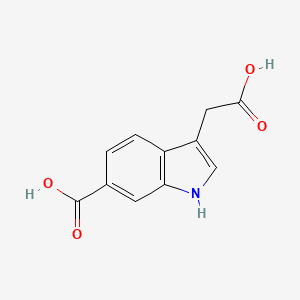
![N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13272081.png)
